9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-
Description
9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]- is a synthetic purine derivative characterized by a 4-ethenylphenylmethyl substitution at the N9 position of the purine core. Purines are biologically significant heterocyclic compounds, often serving as structural motifs in nucleotides and therapeutic agents. Its synthesis typically involves multi-step routes starting from imidazole precursors, as demonstrated in studies using 5-amino-1-phenyl-1H-imidazole-4-carbonitriles and formamidine intermediates .
Properties
CAS No. |
464181-96-2 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
9-[(4-ethenylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13N5/c1-2-10-3-5-11(6-4-10)7-19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-9H,1,7H2,(H2,15,16,17) |
InChI Key |
ZZIJKSUKZHKIRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Amino-1-aryl-1H-imidazole-4-carbonitriles serve as crucial intermediates. These are prepared via cyclization reactions from formimidate precursors and aryl amines.
- The formimidate intermediates are synthesized from ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate and appropriate aryl amines under catalytic conditions.
Cyclization and Purine Ring Formation
- The imidazole intermediates undergo cyclization in the presence of strong bases such as aqueous potassium hydroxide (KOH), facilitating ring closure to form the purine core.
- Subsequent treatment with triethyl orthoformate (HC(OEt)3) and acetic anhydride (Ac2O) activates the intermediate for amination.
- Reaction with ammonia in methanol under an inert atmosphere (argon) at room temperature introduces the amino group at the 6-position, yielding 9-aryl-9H-purin-6-amines.
Reaction Conditions and Solvents
- Organic solvents such as dry methanol, ethanol, or dimethylformamide (DMF) are commonly used.
- Reactions are often conducted under inert atmospheres (argon or nitrogen) to prevent oxidation or side reactions.
- Temperature control is critical, with many steps performed at room temperature or slightly elevated temperatures to optimize yields and purity.
Research Findings and Analytical Data
- NMR Spectroscopy: Proton and carbon NMR confirm the structure of intermediates and final products, with characteristic chemical shifts for purine ring protons and the aromatic substituents.
- Purity and Yield: The multi-step synthesis typically achieves high yields (67-83%) for the purine core formation step, with subsequent substitution steps optimized for selectivity.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, ensuring complete conversion before isolation.
- Crystallography: Crystal structure data for related purine derivatives confirm the substitution pattern and ring conformation.
Chemical Reactions Analysis
Types of Reactions
9-(4-Vinylbenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(4-Vinylbenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers with unique properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives.
Industry: Utilized in the production of advanced materials, such as conductive polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(4-Vinylbenzyl)-9H-purin-6-amine is largely dependent on its application. In polymer chemistry, it acts as a monomer that can undergo polymerization to form polymers with specific properties. In biological systems, it may interact with nucleic acids or proteins, potentially affecting their function. The vinylbenzyl group allows for further functionalization, enabling the compound to participate in various chemical reactions.
Comparison with Similar Compounds
9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]- (CAS RN: 625095-61-6)
- Structural Differences: Incorporates a phosphorinan-ylmethoxyethyl group, introducing chirality and a 3-chlorophenyl substituent.
- Synthesis: Not explicitly described in the evidence, but likely involves coupling of purine intermediates with phosphorylated side chains.
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine (CAS RN: 203436-13-9)
9-((3aR,3bR,4aS,5R,5aS)-3b-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-yl)-2-chloro-N-((R)-cyclobutyl(cyclopropyl)methyl)-9H-purin-6-amine (Compound 61)
- Structural Differences : Contains a bulky silyl-protected cyclopenta-dioxolane moiety, enhancing lipophilicity and steric hindrance. The cyclopropane and cyclobutyl groups may influence conformational flexibility.
- Synthesis : Derived from intermediates like compound 54 via nucleophilic substitution (e.g., with dicyclopropylmethylamine) .
- Properties : HRMS m/z 698.3293 (calculated), 698.3303 (observed); 1H NMR confirms stereochemistry .
Functional Analogues
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22536)
9-((5-Methoxypyridin-2-yl)methyl)-9H-purin-6-amine (Compound 1 from Pinellia pedatisecta)
- Biological Activity : Exhibits cytotoxicity against HeLa cells (IC50 = 3.02 ± 0.54 μM).
- Comparison : The methoxypyridinylmethyl group may engage in hydrogen bonding, contrasting with the hydrophobic 4-ethenylphenylmethyl group in the target compound .
Research Implications
Further studies should explore:
- Structure-Activity Relationships (SAR) : Impact of ethenyl vs. chloro or methoxy groups on target binding.
- Metabolic Stability : Comparative in vitro assays with compounds like 9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-amine .
Biological Activity
9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]- is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of purine analogs that have been studied for various therapeutic applications, including their roles in cellular signaling, enzyme inhibition, and as potential anti-cancer agents.
The compound's structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 254.3 g/mol
Biological Activity Overview
The biological activity of 9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]- has been investigated in several studies, highlighting its effects on various biological targets.
1. Cellular Signaling
Research indicates that this compound may influence intracellular signaling pathways by modulating cyclic AMP (cAMP) levels. Inhibition of multidrug resistance proteins (MRPs) has been shown to enhance cAMP signaling, suggesting a potential mechanism through which this compound could exert its effects on cellular functions .
2. Enzyme Inhibition
Studies have demonstrated that purine derivatives can act as inhibitors of key enzymes involved in nucleotide metabolism. For instance, the inhibition of inosine monophosphate dehydrogenase (IMPDH) by related compounds suggests that similar mechanisms may be at play for 9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]- .
Data Table: Biological Activity Summary
Case Study 1: cAMP Modulation
A study investigating the role of MRPs in cAMP signaling found that pharmacological inhibition of these proteins led to increased intracellular cAMP levels. This suggests that compounds like 9H-Purin-6-amine, which may interact with these pathways, could have significant biological implications in regulating cellular responses .
Case Study 2: Enzyme Interaction
In a series of experiments evaluating the structure-activity relationships of purine derivatives, it was found that modifications at specific positions on the purine ring significantly affected enzyme binding and inhibition profiles. This indicates that similar modifications on 9H-Purin-6-amine could enhance its biological activity against target enzymes like IMPDH .
Research Findings
Recent investigations into the pharmacokinetics and pharmacodynamics of purine analogs suggest that their absorption and distribution characteristics can greatly influence their therapeutic efficacy. For instance, studies have shown that certain modifications can enhance blood-brain barrier permeability and overall bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
